molecular formula C6H12O6 B118848 D-[1,2-13C2]glucose CAS No. 261728-61-4

D-[1,2-13C2]glucose

Cat. No. B118848
M. Wt: 182.14 g/mol
InChI Key: WQZGKKKJIJFFOK-YMLPSEGOSA-N
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Description

D-[1,2-13C2]glucose is a labeled monosaccharide that may exist in open chain or cyclic conformation if in solution . It is a key energy source for many biological systems through aerobic, anaerobic, and fermentation processes and plays a vital role in photosynthesis . It is primarily stored as starch in plants and glycogen in animals to be used in various metabolic processes at the cellular level .


Synthesis Analysis

D-Glucose-1,2-13C2 is a commonly studied analyte in blood samples as an indicator of type 2 diabetes mellitus and potentially Huntington’s disease through analysis of blood-glucose in type 1 diabetes mellitus . It has also been used in the in vivo study of dynamic metabolic profiling of pancreatic tumors .


Molecular Structure Analysis

The molecular formula of D-[1,2-13C2]glucose is C4H12O6 . It is a six-carbon sugar with a terminal aldehyde group . The carbons labeled with an asterisk in the structure are chiral . The configurations deduced for each of the chiral carbons are shown in the projection formula .


Chemical Reactions Analysis

Glucose undergoes a series of metabolism reactions called glycolysis . It is primarily involved in the nonoxidative pentose phosphate pathway . The catalytic action of glucose oxidase is dependent on the FAD cofactor, which acts as an initial electron acceptor (as a hydride) and undergoes reduction to FADH .


Physical And Chemical Properties Analysis

D-[1,2-13C2]glucose is a powder with a melting point of 150-152 °C (lit.) . The optical activity is [α]25/D +52.0°, c = 2 in H2O (trace NH4OH) .

Scientific Research Applications

Imaging Brain Deoxyglucose Uptake and Metabolism

D-[1,2-13C2]glucose, when combined with imaging techniques like magnetic resonance imaging (MRI), aids in assessing brain metabolism and glucose uptake. Nasrallah et al. (2013) demonstrated that by using chemical exchange saturation transfer (CEST), it's possible to detect deoxyglucose and its phosphorylated forms in the brain without isotopic labeling, offering new avenues in cerebral metabolic imaging (Nasrallah et al., 2013).

Carbohydrate Pyrolysis

Paine et al. (2008) explored the pyrolysis of D-glucose using 13C labeling, which helps in understanding the formation of carbonyl compounds and cyclopentenedione isomers. Such research is significant for comprehending the decomposition processes of carbohydrates at high temperatures (Paine, Pithawalla, & Naworal, 2008).

Cancer Metabolism Studies

In cancer research, D-[1,2-13C2]-D-glucose is used to trace metabolic pathways. Boros et al. (2005) utilized it to study the differences in glucose utilization between pancreatic tumors and normal cells, which can lead to new methods for early cancer detection and therapy response testing (Boros et al., 2005).

In Vivo Cerebral Metabolism Studies

Mishkovsky et al. (2017) demonstrated the use of hyperpolarized 13C MRS to measure cerebral glucose metabolism in real-time. They developed a method to synthesize D-glucose with specific 13C labeling to improve signal detection, which is crucial for noninvasive studies of brain metabolism (Mishkovsky et al., 2017).

Synthesis of Multiply 13C-Substituted Monosaccharides

Wu et al. (1992) described the chemical synthesis of D-(1,5,6-13C3)glucose, which has applications in metabolic studies. The development of such synthetic methods is vital for producing labeled glucose for various biochemical and medical research purposes (Wu, Serianni, & Bondo, 1992).

Neuronal/Glial Metabolic Relationships

Taylor et al. (1996) utilized various 13C-labeled precursors, including D-[1,2-13C2]glucose, to study metabolic relationships in neurons and glial cells. Such studies are significant for understanding the intricate metabolic interactions in the brain (Taylor, McLean, Morris, & Bachelard, 1996).

Metabolic Flux Analysis

Zamboni et al. (2009) discussed the use of 13C-labeled glucose, including D-[1,2-13C2]glucose, in metabolic flux analysis. This method is essential for quantifying the responses of metabolic networks, especially in microbial systems (Zamboni, Fendt, Rühl, & Sauer, 2009).

Safety And Hazards

D-[1,2-13C2]glucose may be harmful if inhaled and may cause respiratory irritation . It may also be harmful in contact with skin and may cause moderate irritation . It may cause eye irritation and may be harmful if swallowed .

Future Directions

Continuous Glucose Monitoring (CGM) is an emerging technology that provides a continuous measure of interstitial glucose levels . In addition to providing a more complete pattern of glucose excursions, CGMs utilize real-time alarms for thresholds and predictions of hypo- and hyperglycemia, as well as rate of change alarms for rapid glycemic excursions .

properties

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxymethyl)(2,3-13C2)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-YMLPSEGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([13C@H]([13CH](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468746
Record name D-[1,2-13C2]glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-[1,2-13C2]glucose

CAS RN

261728-61-4
Record name D-[1,2-13C2]glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
CJ Unkefer, JE Gander - Journal of Biological Chemistry, 1990 - Elsevier
Penicillium charlesii secretes a galactofuranosyl and phosphodiester-containing peptidophosphogalactomannan (pPGM). A linear mannan was prepared from pPGM by treatment …
Number of citations: 38 www.sciencedirect.com
ESE Habib, JN Scarsdale… - Antimicrobial agents and …, 2003 - Am Soc Microbiol
Hygromycin A, an antibiotic produced by Streptomyces hygroscopicus, is an inhibitor of bacterial ribosomal peptidyl transferase. The antibiotic binds to the ribosome in a distinct but …
Number of citations: 25 journals.asm.org
RN Gupta, T Hemscheidt, BG Sayer… - Canadian Journal of …, 2001 - cdnsciencepub.com
The mode of incorporation into nicotinamide of label from 13 C-labeled samples of D-glucose, in Escherichia coli and Saccharomyces cerevisiae, was determined by means of 13 C …
Number of citations: 4 cdnsciencepub.com
L Wang, M Meng, KC Van Horne… - ASMS Conference, Seattle …, 2006 - mz-at.de
Purpose To develop and validate an LC/MS/MS method for accurate determination of endogenous glucose and other monosaccharides/polyols over a broad linear range in different …
Number of citations: 2 mz-at.de
AN Appleyard, RB Herbert, PJF Henderson… - … et Biophysica Acta (BBA …, 2000 - Elsevier
The binding of the transport inhibitor forskolin, synthetically labelled with 13 C, to the galactose-H + symport protein GalP, overexpressed in its native inner membranes from Escherichia …
Number of citations: 26 www.sciencedirect.com
J Bailleul, Y Ruan, L Abdulrahman, AJ Scott… - Neuro …, 2023 - academic.oup.com
Background Resistance to existing therapies is a significant challenge in improving outcomes for glioblastoma (GBM) patients. Metabolic plasticity has emerged as an important …
Number of citations: 0 academic.oup.com
J Bailleul, Y Ruan, L Abdulrahman, AJ Scott… - Neuro …, 2023 - academic.oup.com
Background Resistance to existing therapies is a significant challenge in improving outcomes for glioblastoma (GBM) patients. Metabolic plasticity has emerged as an important …
Number of citations: 3 academic.oup.com
G Donati, P Nicoli, A Verrecchia, V Vallelonga, O Croci… - bioRxiv, 2022 - biorxiv.org
MYC is a key oncogenic driver and an adverse prognostic factor in multiple types of cancer, including diffuse large B-cell lymphoma (DLBCL). Yet, MYC activation also endows cancer …
Number of citations: 1 www.biorxiv.org
N Palaniappan, S Ayers, S Gupta, ES Habib… - Chemistry & biology, 2006 - cell.com
Hygromycin A, an antibiotic produced by Streptomyces hygroscopicus NRRL 2388, offers a distinct carbon skeleton structure for development of antibacterial agents targeting the …
Number of citations: 50 www.cell.com
PS Soma - 2021 - search.proquest.com
Complete structural elucidation of carbohydrate molecules remains a prominent challenge in analytical chemistry. Much of the structural intricacy of carbohydrates stems from the …
Number of citations: 1 search.proquest.com

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